Antileishmanial Agent-22 vs. Miltefosine: Comparative Potency Against Leishmania Promastigotes
Antileishmanial agent-22 demonstrates an IC50 of 0.408 μM against Leishmania promastigotes [1]. The original research publication explicitly states that the antipromastigote activity is 'superior to the reference miltefosine' across the tetrahydrobenzo[h]quinoline series [2]. Miltefosine, the only oral drug approved for visceral leishmaniasis, exhibits IC50 values ranging from 3.74 μM to 9.0 μM against L. donovani promastigotes in independent studies [3].
| Evidence Dimension | In vitro antileishmanial potency (IC50) |
|---|---|
| Target Compound Data | 0.408 μM (Leishmania promastigotes) |
| Comparator Or Baseline | Miltefosine: 3.74–9.0 μM (L. donovani promastigotes); 7.83 μM (L. major promastigotes) |
| Quantified Difference | Approximately 9- to 22-fold more potent than miltefosine on a molar basis |
| Conditions | In vitro promastigote culture assay; miltefosine used as reference control |
Why This Matters
The sub-micromolar potency of Antileishmanial agent-22 represents a significant improvement over the clinically approved oral therapy miltefosine, potentially enabling lower dosing requirements in follow-on in vivo efficacy studies.
- [1] Ibrahim TM, et al. Tetrahydrobenzo[h]quinoline derivatives as a novel chemotype for dual antileishmanial-antimalarial activity graced with antitubercular activity: Design, synthesis and biological evaluation. Eur J Med Chem. 2023 Sep 5;257:115534. View Source
- [2] Ibrahim TM, et al. Tetrahydrobenzo[h]quinoline derivatives as a novel chemotype for dual antileishmanial-antimalarial activity graced with antitubercular activity: Design, synthesis and biological evaluation. Eur J Med Chem. 2023 Sep 5;257:115534. View Source
- [3] Bhandari V, et al. In vitro susceptibilities of Leishmania donovani promastigote and amastigote stages to antileishmanial reference drugs. Antimicrob Agents Chemother. 2014; IC50 range 0.4–3.8 μM for miltefosine. View Source
